molecular formula C22H17ClN4O4 B2472921 methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1261018-64-7

methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate

Cat. No.: B2472921
CAS No.: 1261018-64-7
M. Wt: 436.85
InChI Key: CRLLPBNCTQHDSF-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Heterocyclic Compounds

    A study by Bekircan et al. (2015) focused on synthesizing novel heterocyclic compounds derived from similar chemical structures. These compounds demonstrated significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications.

  • Characterization in Potential Therapeutics

    The structural characterization of similar oxadiazole derivatives, as performed by Meyer et al. (2003), helps in understanding their utility as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. This is crucial for developing new drugs targeting cardiovascular diseases.

  • Antimicrobial Agent Synthesis

    Research by Desai et al. (2007) focused on the synthesis of new quinazolines, which are related to oxadiazole derivatives, for their antibacterial and antifungal activities, showcasing the potential of such compounds in developing antimicrobial agents.

  • Chemosensor Development

    According to Ma et al. (2013), novel oxadiazole derivatives can be used to develop selective and colorimetric fluoride chemosensors. This highlights their importance in analytical chemistry and environmental monitoring.

  • Photoluminescent Property in Mesogens

    Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives that exhibited photoluminescent properties. Such compounds are valuable in material sciences, particularly in developing new types of display technologies.

  • Drug Design and In Silico Analysis

    Pandya et al. (2019) utilized a related compound in synthesizing a library of chemicals and evaluated them for drug-likeness, antibacterial, antifungal, and antimycobacterial activities, underscoring the importance of such compounds in drug discovery.

  • Synthesis of Antioxidants

    Kerimov et al. (2012) synthesized oxadiazoles carrying a benzimidazole moiety, exhibiting significant antioxidant properties. This highlights the role of such compounds in developing new antioxidant agents.

Properties

IUPAC Name

methyl 2-[[2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-22(29)16-8-2-3-9-17(16)24-19(28)13-27-11-5-10-18(27)21-25-20(26-31-21)14-6-4-7-15(23)12-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLLPBNCTQHDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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